Cas no 2680713-86-2 (8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate)
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate Chemical and Physical Properties
Names and Identifiers
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- 2680713-86-2
- EN300-28289972
- 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate
- 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate
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- Inchi: 1S/C10H9F4NO3S/c11-9-4-7(18-19(16,17)10(12,13)14)3-6-1-2-15-5-8(6)9/h3-4,15H,1-2,5H2
- InChI Key: OIMAVJIISUDLOF-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(=O)(=O)OC1C=C(C2CNCCC=2C=1)F
Computed Properties
- Exact Mass: 299.02392697g/mol
- Monoisotopic Mass: 299.02392697g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 63.8Ų
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28289972-0.05g |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate |
2680713-86-2 | 95.0% | 0.05g |
$1866.0 | 2025-03-19 | |
| Enamine | EN300-28289972-0.1g |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate |
2680713-86-2 | 95.0% | 0.1g |
$1955.0 | 2025-03-19 | |
| Enamine | EN300-28289972-0.25g |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate |
2680713-86-2 | 95.0% | 0.25g |
$2044.0 | 2025-03-19 | |
| Enamine | EN300-28289972-0.5g |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate |
2680713-86-2 | 95.0% | 0.5g |
$2132.0 | 2025-03-19 | |
| Enamine | EN300-28289972-1.0g |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate |
2680713-86-2 | 95.0% | 1.0g |
$2221.0 | 2025-03-19 | |
| Enamine | EN300-28289972-2.5g |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate |
2680713-86-2 | 95.0% | 2.5g |
$4355.0 | 2025-03-19 | |
| Enamine | EN300-28289972-5.0g |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate |
2680713-86-2 | 95.0% | 5.0g |
$6441.0 | 2025-03-19 | |
| Enamine | EN300-28289972-10.0g |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate |
2680713-86-2 | 95.0% | 10.0g |
$9550.0 | 2025-03-19 | |
| Enamine | EN300-28289972-1g |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate |
2680713-86-2 | 1g |
$2221.0 | 2023-09-08 | ||
| Enamine | EN300-28289972-5g |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate |
2680713-86-2 | 5g |
$6441.0 | 2023-09-08 |
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Additional information on 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate
Introduction to 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate (CAS No. 2680713-86-2)
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2680713-86-2, belongs to the tetrahydroisoquinoline class of molecules, which are well-documented for their diverse biological activities and potential therapeutic applications. The introduction of a fluorine atom at the 8-position and the presence of a trifluoromethanesulfonate (triflate) group at the 6-position enhance its pharmacological properties, making it a subject of intense research interest.
The structure of this compound is characterized by a bicyclic system consisting of an isoquinoline ring fused with a tetrahydropyridine moiety. The fluorine substitution at the 8-position not only influences the electronic properties of the molecule but also contributes to its metabolic stability and binding affinity. The trifluoromethanesulfonate group, on the other hand, serves as a leaving group in various synthetic transformations and enhances the solubility of the compound in polar solvents, facilitating its use in biochemical assays and drug development processes.
In recent years, there has been a surge in research focused on tetrahydroisoquinoline derivatives due to their demonstrated efficacy in treating neurological disorders, cardiovascular diseases, and cancer. The fluorinated derivative 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate has been extensively studied for its potential as an intermediate in the synthesis of novel therapeutic agents. Its unique structural features make it an attractive scaffold for drug design, allowing for modifications that can fine-tune its biological activity.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting specific kinases, inhibitors can modulate these pathways and restore normal cellular function. The presence of the fluorine atom in 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate has been shown to improve binding affinity to kinase active sites, making it a promising candidate for further development.
Recent studies have highlighted the compound's potential in neurological disorders. Tetrahydroisoquinoline derivatives have been associated with modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. The fluorinated derivative has shown promise in preclinical models as a potential treatment for conditions such as Parkinson's disease and depression. Its ability to cross the blood-brain barrier efficiently makes it an attractive candidate for central nervous system (CNS) drug development.
The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorine atom typically involves halogen exchange reactions or direct fluorination techniques, while the formation of the triflate group is achieved through sulfonation followed by methylation or direct reaction with trifluoromethanesulfonic acid. These synthetic routes highlight the compound's complexity and the expertise required to produce it in high purity.
In terms of pharmacokinetic properties, this compound exhibits favorable characteristics that make it suitable for therapeutic applications. Its solubility profile allows for efficient formulation into oral or injectable medications, while its metabolic stability ensures prolonged half-life and sustained activity. Additionally, preliminary toxicity studies have shown that it is well-tolerated at therapeutic doses, although further research is needed to fully understand its safety profile.
The impact of fluorine substitution on pharmaceutical compounds cannot be overstated. Fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules by influencing their lipophilicity, metabolic stability, and binding affinity. In the case of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate, the fluorine atom at the 8-position plays a critical role in enhancing its biological activity while maintaining structural integrity.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate are expected to play a pivotal role in drug discovery and development. Their unique structural features and versatile biological activities make them valuable tools for understanding disease pathways and designing novel treatments. With ongoing advancements in synthetic chemistry and computational modeling,the future looks promising for this class of compounds.
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